rac Tertatolol-d9
Description
Properties
CAS No. |
1795037-66-9 |
|---|---|
Molecular Formula |
C16H25NO2S |
Molecular Weight |
304.496 |
IUPAC Name |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/i1D3,2D3,3D3 |
InChI Key |
HTWFXPCUFWKXOP-GQALSZNTSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
Synonyms |
1-[(3,4-Dihydro-2H-1-benzothiopyran-8-yl)oxy]-3-[(1,1-dimethylethyl-d9)amino]-2-propanol; (±)-Tertatolol-d9; Racemic Tertatolol-d9; dl-Tertatolol-d9; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Tertatolol Analogues
Strategies for Deuterium (B1214612) Incorporation: From Precursors to Targeted Labeling
A variety of strategies exist for introducing deuterium into organic molecules, ranging from direct exchange on the final molecule to building the molecule from deuterated precursors.
Direct hydrogen isotope exchange (HIE) represents an atom-economical approach to deuteration, allowing for the introduction of deuterium at a late stage of the synthesis. nih.gov These methods often rely on catalysts to activate specific C-H bonds.
Metal-Catalyzed Exchange: Transition metal catalysts, particularly those based on iridium, nih.gov rhodium, and ruthenium, are effective for ortho-directing HIE, where a functional group on the molecule directs the catalyst to exchange hydrogens at adjacent positions on an aromatic ring. nih.govuni-rostock.de More recently, heavy alkali metal amides have been shown to catalyze directed HIE of aromatic ethers and fluorides using deuterium gas (D₂). acs.org For a molecule like Tertatolol (B1682231), this could theoretically be used to deuterate the thiochroman (B1618051) ring system, though it is not the method for producing the d9-analogue focused on the tert-butyl group.
Acid/Base-Catalyzed Exchange: In the presence of a deuterium source like deuterated water (D₂O) or deuterated acids, protons on carbons adjacent to carbonyl groups or other activating features can be exchanged for deuterons. acs.org This method is generally not suitable for deuterating unactivated aliphatic groups like a tert-butyl moiety.
Reductive deuteration involves the addition of deuterium across a double bond or the reduction of a functional group using a deuterated reducing agent.
Reductive Amination: A common method for synthesizing amines is reductive amination, where a ketone or aldehyde reacts with an amine to form an imine, which is then reduced. organic-chemistry.orgcommonorganicchemistry.comorganic-chemistry.org Using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), allows for the incorporation of deuterium. For Tertatolol synthesis, this could potentially introduce deuterium on the carbon bearing the hydroxyl group, but not on the tert-butyl group.
Catalytic Deuterogenation: The reduction of alkenes using deuterium gas (D₂) and a metal catalyst is another approach, though less relevant for the specific labeling pattern of Tertatolol-d9.
This is the most direct and common strategy for producing compounds like rac Tertatolol-d9, where a specific, non-exchangeable part of the molecule is deuterated. The synthesis involves using a building block in which the deuterium atoms are already incorporated.
The general synthesis of Tertatolol involves reacting 8-hydroxythiochromane with epichlorohydrin (B41342) to form an epoxide intermediate. lookchem.com This epoxide is then opened by reaction with tert-butylamine (B42293) to yield the final product. lookchem.com To produce this compound, a deuterated version of tert-butylamine, specifically tert-butyl-d9-amine, would be used in the final step.
Alternatively, the synthesis can be adapted to use other deuterated precursors. The key to the d9 labeling is the introduction of the deuterated tert-butyl group. This is often achieved using a Grignard reagent. Perdeuterated tert-butylmagnesium chloride (tert-butyl-d9-magnesium chloride) can be synthesized by reacting tert-butyl-d9-chloride with magnesium. wikipedia.org This reagent can then be used in various synthetic routes to introduce the C(CD₃)₃ group. For instance, a related precursor, deuterated tert-butyl alcohol, can be prepared via a Grignard reaction between deuterium methyl magnesium iodide and deuterated acetone. google.com These deuterated building blocks are crucial for the targeted synthesis of this compound. Deuterated solvents like chloroform-D (CDCl₃) or deuterium oxide (D₂O) are also essential, primarily for analytical purposes (NMR spectroscopy) but can also serve as the deuterium source in certain exchange reactions. synmr.inlabinsights.nl
Biocatalysis offers a highly selective method for deuterium incorporation under mild conditions. Enzymes can catalyze stereoselective deuteration, which is particularly useful for producing chiral molecules.
Chemo-enzymatic methods have been successfully developed for the synthesis of enantiopure β-blockers. mdpi.commdpi.com For example, lipases are used for the kinetic resolution of racemic intermediates. mdpi.commdpi.com While enzymes like cytochrome P450 are involved in the metabolism of β-blockers like metoprolol, nih.gov their use for direct, preparative deuteration of the tert-butyl group of Tertatolol is not a commonly reported strategy. Enzymatic methods are more typically applied to the synthesis of the chiral core of the molecule rather than the deuteration of an alkyl substituent. mdpi.com
Stereoselective Synthesis Considerations for Racemic Deuterated Compounds
Tertatolol is a chiral molecule, possessing a stereocenter in its propanolamine (B44665) side chain. The "rac" prefix in this compound indicates that the compound is a racemate—a 1:1 mixture of its two enantiomers, (R)- and (S)-Tertatolol-d9.
Most β-blockers are used therapeutically as racemates, although often only the (S)-enantiomer possesses the desired β-blocking activity. kup.atmdpi.com The decision to develop a racemate can be based on several factors:
Racemization: Some chiral drugs can racemize (interconvert between enantiomers) under physiological conditions, potentially negating the benefit of administering a single enantiomer. rsc.orgnih.govresearchgate.netcardiff.ac.uk
Similar Biological Properties: In some cases, the enantiomers may have similar pharmacokinetic and pharmacodynamic profiles. canada.ca
Synthetic Feasibility: Synthesizing a single enantiomer (enantioselective synthesis) is often more complex and costly than producing the racemate. researchgate.net
For the synthesis of an internal standard like this compound, producing the racemate is standard practice. The synthesis would typically start from achiral precursors (e.g., 8-hydroxythiochromane and epichlorohydrin) without the use of chiral catalysts or resolving agents. lookchem.comresearchgate.net This non-stereoselective approach ensures the formation of the racemic product, which is appropriate for quantifying racemic Tertatolol in biological samples. If a single enantiomer were required, methods such as chiral chromatography or stereoselective synthesis using chiral building blocks would be necessary. researchgate.netnih.gov
Isotopic Purity and Enrichment Assessment in Synthesized this compound
After synthesis, it is critical to determine the isotopic purity and enrichment of the deuterated compound. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms.
The primary techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the mass-to-charge ratio (m/z) of the molecule with high precision. researchgate.net By analyzing the isotopic cluster of the molecular ion, the relative abundance of molecules with different numbers of deuterium atoms (isotopologues) can be calculated. rsc.orgnih.govalmacgroup.com For Tertatolol-d9, the goal is to confirm that the most abundant species is the one with nine deuterium atoms and to quantify the percentage of species with fewer (d8, d7, etc.) or no (d0) deuterium atoms. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR is used to observe proton signals, its primary role in analyzing highly deuterated compounds is to confirm the absence of protons at specific positions. nih.gov For Tertatolol-d9, the ¹H NMR spectrum should show a significant reduction or complete absence of the signal corresponding to the tert-butyl protons. ²H (Deuterium) NMR can be used to directly observe the deuterium signals, confirming their location in the molecule. nih.gov The combination of ¹H and ²H NMR can provide an accurate determination of isotope abundance. nih.gov
Table 1: Hypothetical Isotopic Purity Data for a Batch of this compound
This interactive table presents hypothetical data from an HRMS analysis of a synthesized batch of this compound, illustrating how isotopic enrichment is reported.
| Isotopologue | Description | Theoretical Mass (M+H)⁺ | Observed Relative Abundance (%) |
| d9 | Fully deuterated tert-butyl group | 305.24 | 98.5 |
| d8 | Loss of one deuterium | 304.23 | 1.1 |
| d7 | Loss of two deuteriums | 303.23 | 0.3 |
| d0 | Non-deuterated (natural abundance) | 296.18 | <0.1 |
| Overall Purity | ≥98% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
This rigorous analysis ensures that the synthesized this compound meets the high standards of isotopic enrichment required for its use as an internal standard in quantitative analytical studies. rsc.orgpitt.edu
Advanced Analytical Characterization and Quantification of Rac Tertatolol D9
Mass Spectrometry (MS) Applications
Mass spectrometry, a powerful analytical technique for identifying and quantifying compounds, is a primary application for rac Tertatolol-d9. Its role is intrinsically linked to its use as an internal standard, a substance added in a known amount to samples to aid in the quantification of an analyte.
Role as an Internal Standard in Quantitative Bioanalysis (LC-MS/MS, GC-MS)
In quantitative bioanalysis, stable isotope-labeled (SIL) compounds like this compound are considered the gold standard for internal standards in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). nih.gov The fundamental principle behind using a SIL internal standard is its near-identical physicochemical properties to the analyte of interest—in this case, tertatolol (B1682231). wuxiapptec.com This similarity ensures that both the analyte and the internal standard behave almost identically during sample preparation, extraction, and chromatographic separation. nih.govwuxiapptec.com
When analyzing biological fluids, which are inherently complex, the use of a SIL internal standard like this compound allows for the correction of potential analyte loss at any stage of the analytical process. By adding a known concentration of this compound to every sample, including calibration standards and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement significantly enhances the accuracy and precision of the analytical method. chromatographyonline.com
Table 1: General Characteristics of a Stable Isotope-Labeled Internal Standard
| Feature | Description |
| Chemical Structure | Identical to the analyte, with one or more atoms replaced by their heavy isotopes (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)). |
| Physicochemical Properties | Nearly identical to the analyte, including extraction recovery, and ionization efficiency. |
| Mass-to-Charge Ratio (m/z) | Different from the analyte, allowing for distinct detection by the mass spectrometer. |
| Chromatographic Behavior | Co-elutes or has a very similar retention time to the analyte. nih.gov |
Compensation for Matrix Effects and Ionization Variability
Matrix effects are a significant challenge in bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can either suppress or enhance the ionization of the analyte in the mass spectrometer's source. wuxiapptec.com This variability in ionization can lead to inaccurate quantification. Because this compound has the same molecular structure and elution profile as tertatolol, it is subjected to the same matrix effects. wuxiapptec.com Consequently, any suppression or enhancement of the tertatolol signal will be mirrored by the this compound signal. By calculating the ratio of the two signals, the variability introduced by the matrix effect is effectively normalized, leading to more reliable and reproducible results. wuxiapptec.com
Assessment of Internal Standard Response Variability in Analytical Assays
Monitoring the response of the internal standard across an analytical batch provides a crucial quality control measure. While this compound is expected to have a consistent response when the same amount is added to each sample, significant variability can indicate issues with the assay. For instance, inconsistent internal standard response may signal problems with sample extraction, instrument performance, or the presence of severe, non-uniform matrix effects. Regulatory guidelines for bioanalytical method validation often include acceptance criteria for the precision of the internal standard's response across all samples in a run.
Isotope Ratio Analysis and its Research Implications
While the primary use of this compound is as an internal standard for quantification, the principles of isotope ratio analysis have broader research implications. Isotope ratio mass spectrometry can be used to determine the relative abundance of isotopes in a sample. In metabolic research, for example, changes in isotope ratios can provide insights into metabolic pathways and fluxes. Although specific research on isotope ratio analysis of this compound is not widely published, the underlying techniques are used in drug metabolism studies to trace the fate of compounds in biological systems.
Chromatographic Techniques for Separation and Detection
Chromatography is an essential precursor to mass spectrometric detection, serving to separate the analyte and internal standard from other components in the sample.
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry Detection
High-performance liquid chromatography (HPLC) is the most common separation technique coupled with mass spectrometry for the analysis of drugs like tertatolol in biological samples. The HPLC system separates compounds based on their affinity for a stationary phase (the column) and a mobile phase (the solvent). In a typical assay, a reversed-phase HPLC column would be used, where tertatolol and this compound, being moderately polar compounds, would be retained and then eluted at a specific time.
Due to the deuterium labeling, this compound may have a slightly shorter retention time than the unlabeled tertatolol. However, they generally elute very close to each other, ensuring that they experience similar matrix effects at the point of entry into the mass spectrometer. The effluent from the HPLC column is directed into the mass spectrometer for detection and quantification.
Table 2: Example of LC-MS/MS Parameters for a Hypothetical Tertatolol Assay
| Parameter | Typical Setting |
| HPLC Column | C18 (Reversed-Phase) |
| Mobile Phase | A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 0.2-0.6 mL/min |
| Injection Volume | 5-20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Specific precursor-to-product ion transitions for tertatolol and this compound would be monitored. |
Gas Chromatography (GC) with Mass Spectrometry Detection
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the quantitative determination of Tertatolol and its deuterated analogue, this compound, in biological matrices. dss.go.thnih.gov This method offers high sensitivity and selectivity, which is crucial for measuring the low concentrations typically found in plasma and urine following administration. dss.go.th
In a common approach, the drug is extracted from the biological fluid under alkaline conditions, followed by acidic and final alkaline extractions to purify the sample. dss.go.th To enhance volatility and thermal stability for GC analysis, Tertatolol and its deuterated internal standard, this compound, are derivatized, for instance, by silylation with reagents like bis(trimethylsilyl)trifluoroacetamide. dss.go.th The analysis is then performed on a capillary column, such as one packed with 3% SE-30, under isothermal conditions. dss.go.th
Table 1: GC-MS Parameters for Tertatolol Analysis
| Parameter | Value |
| Derivatizing Agent | bis(trimethylsilyl)trifluoroacetamide |
| GC Column | 3% SE-30 |
| Oven Temperature | 240°C (Isothermal) |
| Ionization Mode | Chemical Ionization (CI) with Ammonia |
| Monitored Ions (m/z) | Tertatolol: 368, this compound: 377 |
| Quantification Range | 1-1125 ng/ml |
Chiral Chromatography for Enantiomeric Resolution of Tertatolol and its Metabolites
The enantiomers of Tertatolol can exhibit different pharmacological and toxicological profiles, making their separation and individual quantification essential. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and effective method for the enantiomeric resolution of beta-blockers like Tertatolol. nih.govmdpi.com
A variety of CSPs have been successfully employed for the enantioseparation of Tertatolol. mdpi.com These include polysaccharide-based CSPs and macrocyclic antibiotic-based CSPs. For instance, a cellulose (B213188) tris(3,5-dichlorophenylcarbamate) immobilized onto silica, known as Chiralpak IC, has demonstrated effective resolution. tandfonline.comtandfonline.com Using a mobile phase of n-hexane-ethanol-triethylamine, this method can achieve baseline separation of the enantiomers. tandfonline.comtandfonline.com
Another widely used class of CSPs for this purpose are those based on macrocyclic antibiotics, such as vancomycin (B549263). mdpi.comresearchgate.netnih.gov A Chirobiotic V column, which contains vancomycin, has been shown to resolve Tertatolol enantiomers effectively using a polar ionic mobile phase consisting of methanol, glacial acetic acid, and triethylamine. researchgate.netnih.gov The choice of mobile phase is critical and can be operated in normal-phase, reversed-phase, or polar ionic modes to optimize separation. researchgate.net Detection is typically performed using UV spectrophotometry. tandfonline.comresearchgate.netnih.gov These chiral HPLC methods are validated for linearity, accuracy, and precision, making them suitable for the analysis of Tertatolol enantiomers in various samples, including plasma and pharmaceutical formulations. tandfonline.comtandfonline.comnih.gov
Table 2: Chiral HPLC Methods for Tertatolol Enantioseparation
| CSP Type | Chiral Stationary Phase | Mobile Phase Composition (v/v/v) | Detection |
| Polysaccharide-based | Chiralpak IC | n-hexane-ethanol-triethylamine (60:40:0.1) tandfonline.comtandfonline.com | UV (254 nm) tandfonline.comtandfonline.com |
| Macrocyclic Antibiotic | Chirobiotic V | methanol-glacial acetic acid-triethylamine (100:0.01:0.015) researchgate.netnih.gov | UV (220 nm) researchgate.netnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Labeling Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for confirming the position and extent of isotopic labeling in compounds like this compound. nih.govqueensu.ca Both ¹H and ¹³C NMR are used to provide detailed information about the molecular structure. researchgate.net
For a complex molecule like Tertatolol, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the unambiguous assignment of all proton and carbon signals. researchgate.net These techniques reveal connectivity between atoms, helping to piece together the complete chemical structure. researchgate.net
In the context of this compound, NMR spectroscopy is crucial for verifying that the deuterium atoms have been incorporated into the intended positions within the molecule. wikipedia.org Deuterium (²H) NMR can be used to directly observe the deuterated positions. wikipedia.org Since the natural abundance of deuterium is very low, a strong signal in the ²H NMR spectrum confirms successful labeling. wikipedia.org Furthermore, in the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent. wikipedia.orgresearchgate.net This provides clear evidence of the deuteration pattern. The use of deuterated solvents is standard in NMR to avoid large solvent signals in the ¹H spectrum. iastate.edu The structural integrity of the rest of the molecule can be confirmed by comparing the remaining signals in the ¹H and ¹³C NMR spectra to those of the non-deuterated Tertatolol standard. researchgate.net
Pharmacological and Mechanistic Research Employing Tertatolol and Its Deuterated Analogues
Receptor Binding Studies and Adrenergic Modulation Investigations
Tertatolol (B1682231) is a non-selective beta-adrenoceptor antagonist, meaning it does not show a preference for either beta-1 or beta-2 adrenergic receptors. nih.govnih.gov In competitive binding experiments, tertatolol acts as a competitive inhibitor of beta-adrenergic receptors. nih.govnih.gov However, studies on intact human lymphocytes have revealed that preincubation with tertatolol leads to a reduction in the density of beta-adrenergic receptors. nih.govnih.gov This effect is characterized by a decrease in the maximum number of binding sites (Bmax) without altering the binding affinity (KD) of the radioligand. nih.gov
A single therapeutic dose of tertatolol has been shown to cause a significant reduction in beta-adrenergic receptor numbers on intact lymphocytes at 7 hours (54%), 24 hours (35%), and 48 hours (30%) post-administration. nih.govnih.gov A similar, sustained reduction was observed after 14 daily doses. nih.govnih.gov This downregulation of beta-adrenergic receptors is a notable characteristic of tertatolol and is correlated with its pharmacological effects, such as the reduction in heart rate. nih.govnih.gov The reduction in receptor number has been shown to correlate well with the decrease in heart rate in various positions (supine and upright) and after exercise. nih.govnih.gov
In vitro studies using human mononuclear leukocytes (MNL) and S49 murine lymphoma cells have further elucidated this effect. Tertatolol, along with another beta-blocker, bopindolol, was found to rapidly decrease the number of beta-adrenergic receptors, an effect not observed with propranolol (B1214883) or pindolol. ahajournals.org This reduction was dose-dependent, stereoselective, and slowly reversible. ahajournals.org
Table 1: Beta-Adrenergic Receptor Interaction Profile of Tertatolol
| Parameter | Finding | Source |
| Receptor Selectivity | Non-selective for beta-1/beta-2 adrenoceptors. | nih.govnih.gov |
| Mechanism of Action | Competitive inhibitor of beta-adrenergic receptors. | nih.govnih.gov |
| Receptor Regulation | Induces a reduction in the number (Bmax) of beta-adrenergic receptors on intact lymphocytes. | nih.gov |
| Affinity (KD) | No change in the affinity of the remaining receptors for the radioligand. | nih.gov |
| In Vitro Receptor Reduction | Rapidly reduces beta-adrenergic receptor numbers in human MNL and S49 cells. | ahajournals.org |
In addition to its beta-adrenergic blocking properties, tertatolol has been demonstrated to act as an antagonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors. ncats.iowikipedia.org Research has shown that (-)-tertatolol (B52994), the levorotatory isomer, exhibits a high affinity for the 5-HT1A receptor subtype in the rat hippocampus, with a Ki value of 5.9 nM. nih.gov Its affinity for 5-HT1B receptors is lower (Ki = 118.4 nM), and it has much lower affinity for 5-HT1C and 5-HT2 receptors. nih.gov The binding to hippocampal 5-HT1A receptors is stereospecific, with the (+)-tertatolol enantiomer showing approximately 20 times lower affinity. nih.gov
Electrophysiological studies have supported the antagonist activity of tertatolol at 5-HT1A receptors. Pretreatment with (-)-tertatolol has been shown to significantly reduce the inhibitory effect of the 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) on the firing rate of dorsal raphe nucleus 5-HT neurons. nih.gov Furthermore, in vivo microdialysis studies have indicated that tertatolol can increase extracellular 5-HT levels in the hippocampus, an effect that may involve interactions with 5-HT1B receptors at hippocampal 5-HT terminals. nih.gov
Table 2: Serotonin Receptor Binding Affinities of (-)-Tertatolol
| Receptor Subtype | Ki (nM) | Source |
| 5-HT1A (rat hippocampus) | 5.9 | nih.gov |
| 5-HT1B | 118.4 | nih.gov |
| 5-HT1C | 699.6 | nih.gov |
| 5-HT2 | 678.6 | nih.gov |
The blockade of beta-adrenergic receptors by tertatolol influences downstream signaling pathways, including the cyclic adenosine (B11128) monophosphate (cAMP) system. patsnap.com Beta-1 adrenergic receptor stimulation typically leads to an increase in intracellular cAMP levels through the activation of adenylyl cyclase by the Gs protein. patsnap.comgenome.jp By blocking these receptors, tertatolol attenuates this cAMP production, which in turn reduces the activation of protein kinase A (PKA). patsnap.com In vitro studies on human mononuclear leukocytes have shown that treatment with tertatolol reduces isoproterenol-stimulated cAMP accumulation by 58%. ahajournals.org However, forskolin-stimulated cAMP accumulation, which bypasses the receptor to directly activate adenylyl cyclase, is not affected by tertatolol treatment. ahajournals.org
The modulation of intracellular calcium (Ca2+) dynamics is another consequence of tertatolol's action. The PKA pathway, which is inhibited by tertatolol, normally phosphorylates proteins that enhance calcium influx into cardiac cells. patsnap.com By inhibiting this pathway, tertatolol can indirectly modulate intracellular calcium levels. patsnap.com While direct studies on rac Tertatolol-d9 and intracellular calcium are limited, the known mechanisms of beta-blockers and their interaction with calcium signaling pathways in various tissues, such as the heart and adrenal zona glomerulosa, suggest an indirect regulatory role. patsnap.comnih.gov
Table 3: Effect of Tertatolol on cAMP Production
| Stimulus | Effect of Tertatolol Treatment | Source |
| Isoproterenol | 58% reduction in stimulated cAMP accumulation. | ahajournals.org |
| Forskolin | No effect on stimulated cAMP accumulation. | ahajournals.org |
The investigation of ligand-receptor binding kinetics for beta-blockers often employs radiolabeled ligands. For instance, the specific binding of ³H-CGP 12177 has been used to measure the number of beta-adrenergic receptors on intact lymphocytes in studies involving tertatolol. nih.govnih.gov These studies have determined that tertatolol reduces the maximum number of binding sites (Bmax) for the radioligand without altering its dissociation constant (KD). nih.gov
In vitro competition binding experiments have been crucial in determining the affinity of tertatolol for beta-adrenergic receptors. ahajournals.org These experiments typically involve incubating cell membranes or intact cells expressing the receptor with a fixed concentration of a radioligand (like ³H-CGP 12177 or ¹²⁵I-Pindolol) and varying concentrations of the unlabeled competitor drug, in this case, tertatolol. ahajournals.org The concentration of tertatolol that inhibits 50% of the specific radioligand binding (IC50) is determined and used to calculate the inhibitory constant (Ki), which reflects the affinity of the drug for the receptor. ahajournals.org Such studies have shown that tertatolol displays a high affinity for beta-adrenergic receptors, comparable to that of propranolol and pindolol. ahajournals.org
Cellular and In Vitro Model System Studies
Studies using isolated, Tyrode-perfused rat kidneys have demonstrated that tertatolol induces vasodilation in kidneys pre-constricted with norepinephrine, serotonin, or barium chloride. nih.govnih.gov This vasodilatory effect is a unique feature of tertatolol among beta-blockers and is not attributable to interactions with alpha- or beta-adrenoceptors, muscarinic, nicotinic, opioid, dopamine, or histamine (B1213489) receptors, nor is it dependent on prostaglandin (B15479496) release. nih.govnih.gov
The mechanism underlying this renal vasodilation appears to involve the serotonin receptor system. nih.gov Specifically, the vasodilator responses to tertatolol in the isolated rat kidney are significantly reduced by the non-selective 5-HT antagonist metergoline (B1676345) and the selective 5-HT1A antagonist BMY 7378. nih.gov This suggests the involvement of 5-HT1 receptors, likely of the 5-HT1A subtype. nih.gov
Furthermore, the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway plays a crucial role. nih.govnih.gov The NO inhibitors hemoglobin and nitro-L-arginine (L-NNA), as well as the guanylate cyclase inhibitor methylene (B1212753) blue, all inhibit the vasodilator responses to tertatolol. nih.govnih.gov This indicates that the vasodilatory effect of tertatolol is mediated, at least in part, by the endothelial release of NO and subsequent stimulation of cGMP production in vascular smooth muscle cells. nih.gov The effect of tertatolol appears to be more pronounced at the level of the resistance vessels. nih.gov
Table 4: Summary of Findings on Tertatolol-Induced Renal Vasodilation in Isolated Rat Kidney
| Experimental Condition/Antagonist | Effect on Tertatolol-Induced Vasodilation | Implied Mechanism | Source |
| Pre-constriction with Norepinephrine, Serotonin, or BaCl2 | Tertatolol induces vasodilation. | Intrinsic vasodilatory property. | nih.govnih.gov |
| Metergoline (non-selective 5-HT antagonist) | Significantly reduces vasodilation. | Involvement of serotonin receptors. | nih.gov |
| BMY 7378 (selective 5-HT1A antagonist) | Significantly reduces vasodilation. | Involvement of 5-HT1A receptors. | nih.govresearchgate.net |
| Methylene blue (guanylate cyclase inhibitor) | Reduces vasodilation. | Involvement of the cGMP pathway. | nih.govnih.gov |
| Hemoglobin and L-NNA (NO inhibitors) | Inhibit vasodilation. | Involvement of the nitric oxide pathway. | nih.gov |
Inhibition of Cell Proliferation (e.g., Mesangial Cells)
Tertatolol has been investigated for its effects on the proliferation of human mesangial cells (HMC), which play a crucial role in the structure and function of the glomerulus. Research has demonstrated that tertatolol can inhibit HMC proliferation, a process implicated in the progression of certain kidney diseases.
In one study, the effect of tertatolol on the incorporation of ³H-thymidine, a marker of DNA synthesis and cell proliferation, was examined in cultured HMC. nih.govglpbio.com When cells were incubated with tertatolol in the presence of mitogens like 1% fetal calf serum, platelet-derived growth factor (PDGF), or bovine thrombin, a significant reduction in ³H-thymidine incorporation was observed compared to cells stimulated with mitogens alone. nih.govglpbio.com This suggests that tertatolol can counteract the proliferative signals induced by these growth factors. For instance, in the presence of 1% serum, tertatolol significantly curtailed the expected increase in cell proliferation. glpbio.com This inhibitory effect was not only observed in short-term proliferation assays but also over a longer duration, as tertatolol was found to reduce the increase in cell number typically seen after seven days of culture in serum-containing media. nih.gov
Interestingly, in a serum-free medium, tertatolol by itself did not significantly alter the basal rate of ³H-thymidine incorporation in HMC after 28 hours of incubation. nih.govglpbio.com This indicates that tertatolol's anti-proliferative action is most prominent in the context of a mitogenic stimulus.
Furthermore, tertatolol was found to inhibit the contraction of HMC induced by angiotensin II, as measured by changes in the planar surface area of the cells. nih.govglpbio.com The inhibitory effect of tertatolol on HMC proliferation was also enhanced by the presence of ritanserin (B1680649) and MDL 72222, which are 5-HT2 and 5-HT3 receptor antagonists, respectively. nih.govmedchemexpress.com In contrast, the 5-HT1A receptor agonist 8-OH-DPAT did not influence the incorporation of ³H-thymidine in HMC in the presence of tertatolol. nih.gov These findings suggest a complex mechanism of action that may involve interactions with serotonergic pathways in addition to its beta-blocking properties.
Studies on Beta-Adrenergic Receptor Regulation and Downregulation
A notable characteristic of tertatolol is its ability to induce a marked and lasting downregulation of beta-adrenergic receptors. nih.gov This effect distinguishes it from many other beta-blockers and may contribute to its sustained pharmacological action. nih.govoup.com
In studies involving healthy volunteers, administration of a single therapeutic dose of tertatolol led to a significant reduction in the number of beta-adrenergic receptors (Bmax) on intact human lymphocytes, as measured by the specific binding of ³H-CGP 12177. nih.gov This reduction was observed as early as 7 hours post-dose and persisted for up to 48 hours. nih.gov Importantly, this decrease in receptor density occurred without any change in the affinity (KD) of the receptor for the ligand. nih.gov A similar pattern of receptor reduction was also seen after 14 days of daily administration. nih.gov
The downregulation of beta-adrenergic receptors by tertatolol has been corroborated by in vitro studies using human mononuclear leukocytes and S49 murine lymphoma cells. ahajournals.org In these experiments, tertatolol, along with another beta-blocker, bopindolol, was found to rapidly reduce the number of beta-adrenergic receptors, an effect not observed with propranolol or pindolol. ahajournals.org This reduction in receptor number was paralleled by a decrease in isoproterenol-stimulated cyclic AMP (cAMP) accumulation, indicating a functional consequence of receptor downregulation. ahajournals.org The effect was determined not to be due to receptor sequestration, as it was observed for both surface and total receptors. ahajournals.org
The mechanism of this receptor reduction is thought to be distinct from irreversible binding. While the effect of the irreversible blocker bromo-acetyl-alprenolol-methane (BAAM) was stable for several hours, the receptor reduction induced by tertatolol was slowly reversible over a similar timeframe. ahajournals.org This has led to the suggestion that tertatolol may bind competitively to beta-adrenergic receptors and then modify them in a way that makes them unavailable for subsequent ligand binding. ahajournals.org This unique property of inducing receptor downregulation is proposed as an additional mechanism contributing to the therapeutic effects of tertatolol. oup.comahajournals.org
The reduction in beta-adrenergic receptor number has been correlated with the pharmacological effects of the drug, such as the reduction in heart rate. nih.gov It has also been suggested that this downregulation may explain the lack of a rebound effect upon discontinuation of chronic tertatolol treatment, a phenomenon sometimes observed with other beta-blockers. oup.com
Table 1: Effect of Tertatolol on Beta-Adrenergic Receptor Density in Healthy Volunteers
| Time Point | Receptor Reduction (Bmax) |
| 7 hours post-dose | -54% |
| 24 hours post-dose | -35% |
| 48 hours post-dose | -30% |
Data derived from a study on healthy volunteers after a single dose of tertatolol. nih.gov
Preclinical In Vivo Pharmacodynamic Assessments in Animal Models (e.g., Renal Hemodynamics)
Preclinical studies in various animal models have highlighted the unique renal hemodynamic profile of tertatolol, which sets it apart from many other non-selective beta-blockers. oup.comnih.gov While most beta-blockers tend to decrease renal plasma flow and glomerular filtration rate (GFR), tertatolol has been shown to increase both. oup.comnih.gov
In micropuncture experiments performed on normal Munich-Wistar rats, intravenous administration of tertatolol resulted in a significant increase in GFR and urinary sodium excretion, despite a concurrent decrease in systemic blood pressure. oup.comnih.gov The increase in single-nephron GFR was attributed to a significant rise in single-nephron plasma flow, which was a consequence of parallel dilatation of both afferent and efferent arterioles. oup.comnih.gov Notably, there were no significant alterations in glomerular hydrostatic pressure, the transcapillary hydrostatic pressure gradient, or the ultrafiltration coefficient. oup.comnih.gov This capacity to enhance GFR primarily through an increase in plasma flow, without elevating intracapillary pressure, is considered a favorable characteristic for an antihypertensive agent. oup.comnih.gov
Further studies using the isolated perfused rat kidney model, which eliminates systemic influences, have corroborated these findings. oup.com In this ex vivo setting, tertatolol, but not propranolol, induced an increase in GFR and perfusate flow rate, along with enhanced urine flow and increased sodium and potassium excretion. oup.com These results support the notion that tertatolol has a direct vasodilatory effect on the renal vasculature. oup.com
In conscious normotensive dogs, intravenous administration of tertatolol did not alter mean arterial pressure but did cause a significant decrease in heart rate, comparable to propranolol. karger.com However, their effects on renal hemodynamics were distinct. While propranolol led to a significant decrease in effective renal plasma flow (ERPF) with no change in GFR or sodium excretion, tertatolol did not modify ERPF, slightly but significantly increased GFR, and significantly enhanced sodium and potassium excretion. karger.com
These preclinical findings consistently demonstrate that tertatolol possesses renal vasodilatory properties, leading to an improvement in renal perfusion and filtration. karger.com This unique effect on renal microcirculation is a key feature of its pharmacodynamic profile.
Table 2: Comparative Effects of Tertatolol and Propranolol on Renal Hemodynamics in Conscious Dogs
| Parameter | Tertatolol | Propranolol |
| Effective Renal Plasma Flow (ERPF) | No significant change | Significant decrease |
| Glomerular Filtration Rate (GFR) | Slight, significant increase | No significant change |
| Sodium Excretion | Significant increase | No significant change |
| Potassium Excretion | Significant increase | No significant change |
Data based on a comparative study in conscious dogs. karger.com
Metabolic Pathway Elucidation and Isotope Effect Studies of Tertatolol
Applications of Deuterated Tertatolol (B1682231) in Metabolic Fate Tracing in Biological Systems
Deuterated compounds like rac Tertatolol-d9 are invaluable tools in modern drug metabolism research. nih.govnih.gov Their primary application lies in their use as internal standards for quantitative analysis by techniques such as mass spectrometry. researchgate.net By introducing a known quantity of the deuterated analog into a biological sample, researchers can accurately measure the concentration of the non-deuterated drug and its metabolites, overcoming variations in sample preparation and instrument response. This "isotope dilution" technique is a gold standard for pharmacokinetic studies. researchgate.net
Furthermore, the use of deuterated compounds allows for precise tracing of metabolic pathways. nih.govnih.gov When a drug like tertatolol is administered, it can be challenging to distinguish between the drug and its various metabolic products. By using a deuterated version, researchers can follow the "heavy" label as it is incorporated into different metabolites, providing a clear map of the biotransformation processes. osti.gov This approach is critical for identifying all metabolic routes and understanding the complete disposition of the drug in the body. osti.govnih.gov
Identification of Metabolites and Metabolic Pathways (e.g., 4-Hydroxytertatolol)
Tertatolol undergoes extensive metabolism in the body, with hydroxylation being one of the key pathways. nih.gov One of the major metabolites formed is 4-hydroxytertatolol. nih.govwikipedia.orgoup.com This metabolite itself possesses beta-adrenolytic activity comparable to the parent drug. oup.com Other identified metabolites include 4,5-dihydroxytertatolol and sulfoxy tertatolol, although these are considered inactive. nih.gov
The identification and quantification of these metabolites are significantly aided by the use of this compound. In a typical study, after administering the non-deuterated drug, biological fluids like urine and plasma are collected. This compound and deuterated versions of the expected metabolites can be added to these samples before analysis. Analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry can then separate and specifically detect both the native and the deuterated compounds, allowing for precise quantification and confirmation of the metabolic structures. researchgate.netdss.go.th Preliminary results from such studies in rats have suggested that the hydroxylation of tertatolol enantiomers is stereoselective. researchgate.net
Investigation of Cytochrome P450 (CYP) Mediated Biotransformation
The cytochrome P450 (CYP) enzyme system, located primarily in the liver, is responsible for the phase I metabolism of a vast number of drugs. mdpi.comdynamed.com These enzymes catalyze oxidative reactions, such as the hydroxylation that tertatolol undergoes. nih.govdynamed.com Studies have indicated that the metabolism of several beta-blockers, including tertatolol, is mediated by CYP enzymes. researchgate.net Specifically, CYP2D6 is known to metabolize many beta-blockers, and induction of this enzyme can lead to a decline in plasma concentrations of tertatolol. researchgate.netgenecards.orgdrugbank.com
Deuterated compounds can be used to probe the mechanisms of CYP-mediated reactions. The breaking of a carbon-hydrogen (C-H) bond is often the rate-limiting step in CYP-catalyzed oxidations. juniperpublishers.com By replacing hydrogen with deuterium (B1214612) to form a stronger carbon-deuterium (C-D) bond, the rate of this reaction can be slowed down. This phenomenon, known as the kinetic isotope effect (KIE), can help confirm the specific sites of metabolism on a drug molecule and the involvement of specific CYP enzymes. juniperpublishers.commdpi.com
Stereoselective Metabolism Research in Biological Systems
Tertatolol is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers, the S(-) and R(+) forms. scispace.com It is common for enantiomers of a drug to exhibit different pharmacological activities and metabolic fates. Research has shown that the metabolism of tertatolol is indeed stereoselective. scispace.comnih.gov
Studies on the binding of tertatolol enantiomers to plasma proteins revealed that S(-)-tertatolol binds more extensively to alpha-1 acid glycoprotein (B1211001) than R(+)-tertatolol. scispace.comnih.gov Conversely, the binding to albumin was slightly higher for the R(+) enantiomer. scispace.comnih.gov Furthermore, the (-)-enantiomer of tertatolol was found to be more active in producing renal vasodilation than the racemic mixture, while the (+)-enantiomer was less active. nih.gov The antagonist effects at beta-adrenoceptors also show stereoselectivity, with the (-)-enantiomer being more potent. nih.gov
This compound plays a crucial role in these investigations. To study the stereoselective metabolism, researchers need to be able to accurately quantify each enantiomer and its respective metabolites in biological samples. By using a racemic deuterated internal standard, analytical methods can be developed to separate and measure the individual enantiomers of both the parent drug and its metabolites, such as the four stereoisomers of 4-hydroxytertatolol. researchgate.net This allows for a detailed understanding of how the body handles each enantiomer differently.
Assessment of Deuterium Isotope Effects on Metabolic Stability and Reaction Rates
The substitution of hydrogen with deuterium can significantly alter the metabolic profile of a drug due to the kinetic isotope effect (KIE). wikipedia.orglibretexts.org The C-D bond is stronger than the C-H bond, and therefore, enzymatic reactions that involve the cleavage of this bond, such as CYP-mediated oxidation, occur at a slower rate. wikipedia.orgmdpi.comnih.gov This can lead to increased metabolic stability, a longer biological half-life, and potentially altered therapeutic effects or toxicity profiles. juniperpublishers.comresearchgate.netnih.gov
Protein Binding and Interaction Studies (e.g., to Alpha-1 Acid Glycoprotein, Albumin)
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target sites. Tertatolol binds to two major plasma proteins: alpha-1 acid glycoprotein (AAG) and albumin (HSA). scispace.comnih.govnih.gov The binding is stereoselective, with the S(-)-enantiomer showing a much greater binding rate to AAG than the R(+)-enantiomer. scispace.comnih.gov The binding to albumin is the reverse, though the difference between enantiomers is slight. scispace.comnih.gov
The metabolite, 4-hydroxytertatolol, exhibits very low binding to both AAG and albumin compared to the parent drug. scispace.comnih.gov Pathological conditions that alter the concentration of these proteins, particularly AAG, can affect the free fraction of tertatolol in the serum. nih.gov For instance, in patients with inflammation, where AAG levels are high, the serum binding of tertatolol is increased. Conversely, in patients with hepatic insufficiency, where AAG levels may be lower, binding is decreased. nih.gov
In these binding studies, this compound would be used as an analytical tool. Experiments like equilibrium dialysis are performed to separate bound from free drug. The accurate quantification of the drug in the different fractions is essential, and the isotope dilution method using the deuterated standard would ensure the necessary precision for these measurements.
| Compound | Protein | Relative Binding Affinity | Reference |
|---|---|---|---|
| S(-)-Tertatolol | Alpha-1 Acid Glycoprotein (AAG) | Much greater than R(+) enantiomer | scispace.comnih.gov |
| R(+)-Tertatolol | Alpha-1 Acid Glycoprotein (AAG) | Lower than S(-) enantiomer | scispace.comnih.gov |
| S(-)-Tertatolol | Albumin (HSA) | Slightly lower than R(+) enantiomer | scispace.comnih.gov |
| R(+)-Tertatolol | Albumin (HSA) | Slightly greater than S(-) enantiomer | scispace.comnih.gov |
| 4-Hydroxytertatolol (racemate and enantiomers) | AAG and Albumin | Very low compared to Tertatolol | scispace.comnih.gov |
Excretion Pathway Characterization
Understanding how a drug and its metabolites are eliminated from the body is a fundamental aspect of its pharmacokinetic profile. Tertatolol is almost completely metabolized before being excreted, primarily in the urine. oup.com Following oral administration, about 85% of the dose is recovered in the urine. oup.com The main metabolic pathways are hydroxylation, sulfoxidation, and conjugation, which occur in roughly equal measure. nih.govoup.com
Stereochemical Aspects of Tertatolol and Its Deuterated Analogues
Chirality of Tertatolol (B1682231) and its Metabolites (e.g., 4-Hydroxytertatolol)
Tertatolol is a chiral compound, meaning it exists as two non-superimposable mirror images, known as enantiomers. wikipedia.orgnucleos.com This chirality arises from the presence of a single asymmetric carbon atom in the propanolamine (B44665) side chain. These enantiomers are designated as (S)-(-)-tertatolol and (R)-(+)-tertatolol. nih.govchapman.edu
The primary metabolic transformation of tertatolol involves hydroxylation of the aromatic ring, leading to the formation of 4-hydroxytertatolol. dss.go.th This metabolite is also chiral and, importantly, possesses two chiral centers, which results in the potential for four distinct stereoisomers. dss.go.th The stereochemistry of these metabolites is crucial as it can influence their pharmacological activity and disposition in the body. Preliminary studies in rats suggest that the hydroxylation of tertatolol enantiomers is a stereoselective process. researchgate.net
Enantiomeric Separation and Analysis Methodologies
The separation and quantification of individual tertatolol enantiomers are essential for studying their distinct pharmacological and pharmacokinetic profiles. High-performance liquid chromatography (HPLC) is a primary technique employed for this purpose, utilizing various chiral stationary phases (CSPs) to achieve resolution.
Several HPLC-based methods have been developed:
Direct Methods: These methods use CSPs to directly separate the enantiomers.
One successful approach utilizes a vancomycin (B549263) macrocyclic antibiotic-based CSP, known as Chirobiotic V. researchgate.netdntb.gov.ua This method, employing a polar ionic mobile phase, has been validated for the analysis of tertatolol enantiomers in rat plasma. dntb.gov.uaresearchgate.net
Another effective direct method involves a cellulose (B213188) tris(3,5-dichlorophenylcarbamate) immobilized CSP, Chiralpak IC. tandfonline.comtandfonline.com This method has been used for the simultaneous determination of tertatolol enantiomers in both plasma and pharmaceutical formulations. tandfonline.comtandfonline.com
Indirect Methods: These methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral HPLC column.
A reported indirect method includes the derivatization of tertatolol enantiomers with S(+)-naphthylethylisocyanate to form urea (B33335) derivatives. researchgate.netnih.gov These diastereomeric derivatives are then separated using reversed-phase HPLC with fluorescence detection. nih.gov
The following table summarizes key aspects of different HPLC methodologies for tertatolol enantioseparation:
Table 1: HPLC Methods for Enantiomeric Separation of Tertatolol
| Method Type | Chiral Stationary Phase (CSP) / Derivatizing Agent | Detection Method | Application |
|---|---|---|---|
| Direct | Vancomycin (Chirobiotic V) researchgate.netdntb.gov.ua | UV researchgate.netdntb.gov.ua | Rat Plasma Analysis dntb.gov.uaresearchgate.net |
| Direct | Cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC) tandfonline.comtandfonline.com | UV tandfonline.com | Plasma and Pharmaceutical Formulations tandfonline.comtandfonline.com |
| Indirect | S(+)-naphthylethylisocyanate researchgate.netnih.gov | Fluorescence nih.gov | Plasma and Urine Analysis nih.gov |
Stereoselective Binding to Biological Macromolecules
The pharmacological effects of tertatolol are largely dictated by the stereoselective binding of its enantiomers to biological targets, primarily β-adrenoceptors.
β-Adrenoceptors: The β-blocking activity of tertatolol resides almost exclusively in the (S)-(-)-enantiomer. chapman.eduualberta.camdpi.com This enantiomer exhibits a significantly higher affinity for β-adrenoceptors compared to the (R)-(+)-enantiomer. chapman.eduualberta.caresearchgate.net The reported S:R activity ratio for β-blockers can range from 33 to 530, highlighting the profound stereoselectivity of this interaction. chapman.edumdpi.com Tertatolol is noted for its high potency, being 10 to 20 times more potent than nadolol. oup.com
Serotonin (B10506) (5-HT) Receptors: Tertatolol has also been shown to interact with serotonin receptors, specifically acting as a 5-HT1A receptor antagonist. wikipedia.orgnih.gov This interaction is also stereospecific, with the (-)-tertatolol (B52994) enantiomer displaying a much higher affinity for the 5-HT1A receptor in the rat hippocampus (Ki = 5.9 nM) compared to the (+)-tertatolol enantiomer (Ki = 311.6 nM). nih.gov
Plasma Proteins: The binding of tertatolol enantiomers to human plasma proteins, such as alpha-1-acid glycoprotein (B1211001) (AAG) and albumin, is also stereoselective. nih.gov The (S)-(-)-enantiomer binds more extensively to AAG than the (R)-(+)-enantiomer. nih.gov Conversely, the binding to albumin shows a slight preference for the (R)-(+)-enantiomer. nih.gov The metabolite, 4-hydroxytertatolol, exhibits very low binding to both proteins, with no significant stereoselectivity. nih.gov
The table below summarizes the binding affinities of tertatolol enantiomers to different biological macromolecules.
Table 2: Stereoselective Binding of Tertatolol Enantiomers
| Biological Macromolecule | Enantiomer with Higher Affinity | Notes |
|---|---|---|
| β-Adrenoceptors | (S)-(-)-enantiomer chapman.eduualberta.camdpi.com | Responsible for the primary β-blocking pharmacological activity. chapman.edumdpi.com |
| 5-HT1A Receptors | (-)-tertatolol nih.gov | Approximately 20-fold higher affinity than (+)-tertatolol in rat hippocampus. nih.gov |
| Alpha-1-acid glycoprotein (AAG) | (S)-(-)-tertatolol nih.gov | Binding of the racemate is intermediate between the two enantiomers. nih.gov |
| Albumin | (R)-(+)-tertatolol nih.gov | The difference in binding between enantiomers is slight. nih.gov |
Impact of Deuterium (B1214612) Labeling on Stereochemical Stability and Interconversion
Deuterium labeling, the substitution of hydrogen with its heavier isotope deuterium, is a technique used in pharmaceutical research to alter the metabolic profile of a drug. nih.govwikipedia.org The replacement of a hydrogen atom with a deuterium atom forms a stronger chemical bond (C-D vs. C-H), which can slow down metabolic processes that involve the cleavage of this bond, an effect known as the kinetic isotope effect. princeton.edu
In the context of chiral molecules like tertatolol, deuterium labeling can have several implications for stereochemistry:
Stabilization of Chiral Centers: The introduction of deuterium at or near a chiral center can enhance the stereochemical stability of the molecule. assumption.edu This can be particularly important for compounds that might undergo in vivo chiral inversion, where one enantiomer converts to the other. By slowing metabolic processes, deuterium labeling can help maintain the desired enantiomeric form.
Studying Stereoselective Metabolism: Deuterium-labeled compounds, such as rac-Tertatolol-d9, serve as invaluable tools in pharmacokinetic studies. For instance, deuterium labeling of one enantiomer allows it to be distinguished from the unlabeled enantiomer by mass spectrometry. researchgate.net This "pseudo-racemate" approach enables researchers to precisely track the absorption, distribution, metabolism, and excretion of each enantiomer individually after co-administration. researchgate.netresearchgate.net Studies using [2H9]tertatolol have been conducted to investigate the pharmacokinetics of tertatolol enantiomers in rats, revealing that (+)-tertatolol has a lower total clearance and volume of distribution compared to the (-)-enantiomer. researchgate.net Importantly, these studies found no significant isotope effects on the oral pharmacokinetics when tertatolol and [2H9]tertatolol were administered together. researchgate.netresearchgate.net
While the primary focus of deuterium labeling in drug development is often on altering metabolism and pharmacokinetics, its role in stabilizing stereocenters and as an analytical tool for studying stereoselective processes is a critical aspect of modern pharmaceutical science. assumption.edugoogleapis.comgoogleapis.com
Broader Research Applications and Methodological Advancements
Deuterated Compounds as Probes for Mechanistic Pharmacology Research
The use of deuterated compounds is a cornerstone of mechanistic pharmacology, primarily for investigating the metabolic fate and pathways of a drug. aquigenbio.com The core principle lies in the kinetic isotope effect (KIE), where the bond between carbon and deuterium (B1214612) (C-D) is significantly stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. aquigenbio.comnih.gov This difference can lead to a slower rate of metabolic reactions at the site of deuteration. aquigenbio.com
Tertatolol (B1682231) is a non-selective beta-adrenergic receptor blocker that is extensively metabolized in the body through pathways such as hydroxylation and sulfoxidation. patsnap.comnih.govkarger.com By strategically replacing hydrogen atoms with deuterium on the tert-butyl group to create rac Tertatolol-d9, researchers can probe the role of this specific molecular site in the drug's breakdown. If metabolism is slowed, it indicates that the deuterated site is a key "soft spot" for metabolic enzymes, often those of the cytochrome P450 system. researchgate.net
This application allows scientists to:
Elucidate Metabolic Pathways: By comparing the metabolite profile of Tertatolol with that of this compound, researchers can identify which metabolites are formed through reactions at the deuterated site. A decrease in the formation of a particular metabolite when using the deuterated version provides strong evidence for the pathway involved.
Investigate Metabolic Switching: Deuteration at one site can sometimes cause the metabolic machinery of the body to shift its focus to other, non-deuterated sites on the molecule. musechem.com Studying these changes with this compound can reveal secondary or alternative metabolic routes that might not be apparent when studying the parent drug alone. aquigenbio.com
Probe Mechanism-Related Toxicity: If a specific metabolite is responsible for adverse effects, deuteration can be used as a tool to reduce its formation and study the resulting toxicological profile. juniperpublishers.com This helps in understanding the relationship between a drug's structure, its metabolism, and its safety.
Advancements in Quantitative Bioanalytical Method Development using Stable Isotope Standards
In the field of quantitative bioanalysis, particularly in pharmacokinetic and metabolism studies, accuracy and precision are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for measuring drug concentrations in biological matrices like plasma or urine. sci-hub.senih.gov The use of a suitable internal standard (IS) is critical to correct for variability during sample preparation and analysis.
Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for use as internal standards in LC-MS/MS assays. sci-hub.seacanthusresearch.comresearchgate.net Because this compound is chemically identical to Tertatolol, differing only in mass, it behaves in a nearly identical manner during extraction, chromatography, and ionization. acanthusresearch.com This co-elution and similar behavior allow it to effectively compensate for matrix effects—where other components in the biological sample interfere with the ionization of the analyte—and variations in sample recovery. sci-hub.seacanthusresearch.com This leads to more reliable and reproducible data compared to using structural analogs as internal standards. acanthusresearch.com
The development of LC-MS/MS methods incorporating this compound as an internal standard represents a significant advancement for the precise quantification of Tertatolol in research and clinical settings. sci-hub.se This enhanced accuracy is crucial for pharmacokinetic studies that determine how a drug is absorbed, distributed, metabolized, and excreted. simsonpharma.com
| Characteristic | Stable Isotope-Labeled (SIL) IS (e.g., this compound) | Structural Analog IS |
|---|---|---|
| Chemical & Physical Properties | Nearly identical to the analyte | Similar but not identical to the analyte |
| Chromatographic Retention Time | Co-elutes or elutes very close to the analyte | Different retention time from the analyte |
| Extraction Recovery | Mirrors the analyte's recovery closely | May differ from the analyte's recovery |
| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression/enhancement | Less effective, as matrix effects can be time-dependent |
| Accuracy & Precision | High | Variable, can be lower |
| Availability | Requires custom synthesis; can be costly | Often more readily available and less expensive |
Role in Drug Discovery and Lead Optimization Research
The journey of a drug from an initial "hit" compound to a final clinical candidate involves a critical phase known as lead optimization. researchgate.net During this stage, medicinal chemists systematically modify the structure of a promising lead compound to improve its pharmacological and pharmacokinetic properties. nih.gov Deuteration has emerged as a valuable strategy in this process. unibestpharm.com
By creating a deuterated version of a lead compound like Tertatolol, researchers can intentionally modify its metabolic profile. juniperpublishers.comnih.gov The primary goals of using a compound like this compound in this context include:
Improving Metabolic Stability: As discussed, the kinetic isotope effect can slow down metabolism at the site of deuteration. This can increase the drug's biological half-life, meaning it stays in the body longer. researchgate.netnih.gov
Reducing Dosing Frequency: A drug that is metabolized more slowly may not need to be taken as often, which can improve patient adherence. nih.gov
Minimizing Formation of Toxic Metabolites: If a particular metabolic pathway leads to a harmful byproduct, deuteration can "shunt" metabolism towards other, safer pathways, thereby improving the drug's safety profile. researchgate.netunibestpharm.com
| Optimization Goal | How Deuteration (e.g., with this compound) Contributes |
|---|---|
| Increase Potency | Generally does not directly increase potency at the target receptor. |
| Enhance Selectivity | Can improve selectivity by reducing the formation of non-selective active metabolites. unibestpharm.com |
| Improve Pharmacokinetics (PK) | Increases metabolic stability and half-life; enhances drug exposure (AUC). nih.govnih.gov |
| Reduce Toxicity | Can decrease the formation of reactive or toxic metabolites, leading to a better safety profile. juniperpublishers.com |
| Improve Physicochemical Properties | Minimal impact on properties like solubility or permeability. |
Contribution to Systems Biology and Metabolomics via Isotopic Tracing
Systems biology aims to understand the complex interactions within a biological system as a whole. Metabolomics, a key component of systems biology, is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.govcreative-proteomics.com Stable isotope tracing is a powerful technique in this field, used to map the flow of atoms through metabolic pathways. nih.govnih.govresearchgate.net
In this context, this compound can be used as an isotopic tracer to study the metabolism of its parent compound, Tertatolol, at a systems level. simsonpharma.comnih.gov When this compound is introduced into a biological system (such as cell culture or an animal model), analytical techniques like mass spectrometry can track the deuterium label as the molecule is processed. creative-proteomics.com This allows researchers to follow the fate of the drug and its fragments, providing a dynamic view of its metabolic network. nih.govembopress.org
This approach enables scientists to:
Trace Metabolic Fate: Unambiguously track the Tertatolol molecule and its deuterated metabolites through various tissues and biofluids. nih.gov
Quantify Metabolic Flux: Determine the rate at which Tertatolol is converted into its various metabolites, offering a quantitative understanding of pathway activity. nih.gov
Identify Novel Metabolites: The distinct mass signature of the deuterium label can help in the discovery and identification of previously unknown metabolites in complex biological samples. researchgate.net
The use of this compound for isotopic tracing provides a detailed and dynamic picture of the drug's interaction with the host's metabolic machinery, contributing valuable data to the broader understanding of drug metabolism within a complex biological system.
Q & A
Q. Table 1: Key Characterization Parameters
| Parameter | Method | Acceptable Threshold |
|---|---|---|
| Isotopic Purity | HR-MS | ≥98% |
| Enantiomeric Ratio | Chiral HPLC | 50:50 (±2%) |
| Chemical Stability | Accelerated Degradation (40°C/75% RH) | ≤5% degradation over 30 days |
Basic: Which analytical techniques are optimal for quantifying rac-Tertatolol-d9 in biological matrices?
Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers specificity for distinguishing deuterated and non-deuterated forms in plasma/tissue homogenates .
- Calibration Standards: Prepare using deuterated internal standards (e.g., Tertatolol-d12) to correct for matrix effects .
- Validation Parameters: Include linearity (R² >0.99), precision (CV <15%), and recovery rates (85–115%) per ICH guidelines .
Advanced: How should researchers address discrepancies in pharmacokinetic data for rac-Tertatolol-d9 across studies?
Answer:
Contradictions often arise from:
- Variable Deuterium Labeling: Inconsistent isotopic purity (>2% variance) skews metabolic half-life calculations. Re-evaluate synthesis protocols and batch-to-batch variability .
- Assay Sensitivity: Cross-validate methods between labs (e.g., inter-laboratory round-robin trials) to identify instrumentation biases .
- Statistical Reanalysis: Apply mixed-effects models to account for interspecies or inter-individual metabolic differences .
Advanced: What experimental design considerations are essential for studying rac-Tertatolol-d9’s metabolic pathways?
Answer:
- Tracer Studies: Use rac-Tertatolol-d9 with site-specific deuterium labels to track hepatic vs. renal clearance via LC-MS/MS .
- Control Groups: Include non-deuterated Tertatolol to isolate isotope effects on CYP450 metabolism .
- Replicability: Document extraction solvents (e.g., acetonitrile vs. methanol) and centrifugation speeds to ensure reproducibility .
Basic: How is rac-Tertatolol-d9 validated as an internal standard in bioanalytical assays?
Answer:
- Ion Suppression Tests: Compare signal intensity of rac-Tertatolol-d9 with unlabeled analyte in blank matrices .
- Stability Benchmarks: Assess short-term (24-hr room temperature) and freeze-thaw stability (-80°C) across three cycles .
Advanced: What protocols mitigate instability of rac-Tertatolol-d9 in aqueous solutions?
Answer:
- Buffering: Use phosphate buffer (pH 7.4) to reduce hydrolytic degradation .
- Lyophilization: Store lyophilized forms at -80°C; reconstitute in deuterated solvents (e.g., D2O) to minimize proton exchange .
Basic: What are best practices for handling and storing rac-Tertatolol-d9?
Answer:
- Storage: Aliquot in amber vials under argon at -20°C to prevent photodegradation and oxidation .
- Handling: Use glass syringes to avoid adsorption onto plastic surfaces .
Advanced: How do deuterium kinetic isotope effects (KIEs) influence rac-Tertatolol-d9’s pharmacological activity?
Answer:
- In Vitro Assays: Compare IC50 values of deuterated vs. non-deuterated forms in β-adrenergic receptor binding studies .
- Computational Modeling: Apply density functional theory (DFT) to predict KIEs on hydrogen-bonding interactions .
Basic: How can researchers ensure reproducibility in chromatographic separation of rac-Tertatolol-d9 enantiomers?
Answer:
- Column Selection: Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with methanol:CO2 supercritical fluid chromatography .
- Temperature Control: Maintain 25°C to minimize retention time drift .
Advanced: What strategies resolve inter-laboratory variability in rac-Tertatolol-d9 datasets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
